

Application Note: HPLC Analysis of (3S,5R)-Fluvastatin Sodium

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Compound Focus: (3S,5R)-fluvastatin sodium

CAS No.: 93957-55-2

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1. Abstract This application note details a robust, reversed-phase High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of **(3S,5R)-fluvastatin sodium**, the active pharmaceutical ingredient (API) in various formulations. The method is validated for assay and impurity profiling, providing excellent resolution of the API from its key impurities and degradation products, including the inactive (3R,5S)-diastereomer.

2. Introduction Fluvastatin is a fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The (3S,5R) configuration is essential for its pharmacological activity. HPLC is the industry-standard technique for monitoring the potency and purity of fluvastatin sodium, ensuring the safety and efficacy of the drug product by controlling the levels of process-related impurities and degradation products.

3. Experimental Protocol

3.1. Materials and Reagents

- **Analytical Standard:** USP Fluvastatin Sodium RS (known purity).
- **Test Sample:** **(3S,5R)-Fluvastatin sodium** API or formulation.
- **Solvents:** HPLC Grade Acetonitrile, HPLC Grade Water.
- **Reagent:** Ortho-Phosphoric Acid, 85%.

3.2. Instrumentation and Conditions The following table summarizes the standard HPLC conditions used for the analysis.

Table 1: Standard HPLC Operating Conditions

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent, with DAD
Column	Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μ m (or equivalent)
Mobile Phase A	0.1% v/v Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	Time (min) / %B: 0/35, 10/50, 15/80, 18/80, 18.1/35, 22/35
Flow Rate	1.2 mL/min
Column Temperature	40 °C
Injection Volume	10 μ L
Detection Wavelength	305 nm (for quantification), 220-400 nm (for peak purity)
Run Time	22 minutes

3.3. Preparation of Solutions

- **Diluent:** Acetonitrile : Water (50:50, v/v).
- **Standard Solution:** Accurately weigh about 25 mg of Fluvastatin Sodium RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of approximately 0.5 mg/mL.
- **Sample Solution:** Prepare the test sample to a nominal concentration of 0.5 mg/mL using the same diluent.

3.4. System Suitability Test

Prior to analysis, the system suitability must be met.

- **Retention Time:** Fluvastatin peak appears at approximately 8.5-9.5 minutes.
- **Theoretical Plates (N):** > 5000 for the fluvastatin peak.
- **Tailing Factor (T):** ≤ 1.5 for the fluvastatin peak.
- **Relative Standard Deviation (RSD):** RSD of peak areas from six replicate injections of the standard solution should be $\leq 1.0\%$.

4. Results and Data Presentation The method effectively separates fluvastatin from its common impurities. The following table lists typical retention times and relative retention times (RRT) for key analytes.

Table 2: Typical Retention Times and Identification of Analytes

Peak Identity	Retention Time (min)	Relative Retention Time (RRT)	Purpose of Monitoring
Impurity A	~4.2	0.47	Process Impurity
Impurity B	~5.8	0.64	Process Impurity
Fluvastatin (API)	~9.0	1.00	Assay & Purity
Impurity C (3R,5S)	~9.8	1.09	Inactive Diastereomer
Impurity D	~12.5	1.39	Degradation Product

5. Method Validation Summary The method has been validated according to ICH Q2(R1) guidelines.

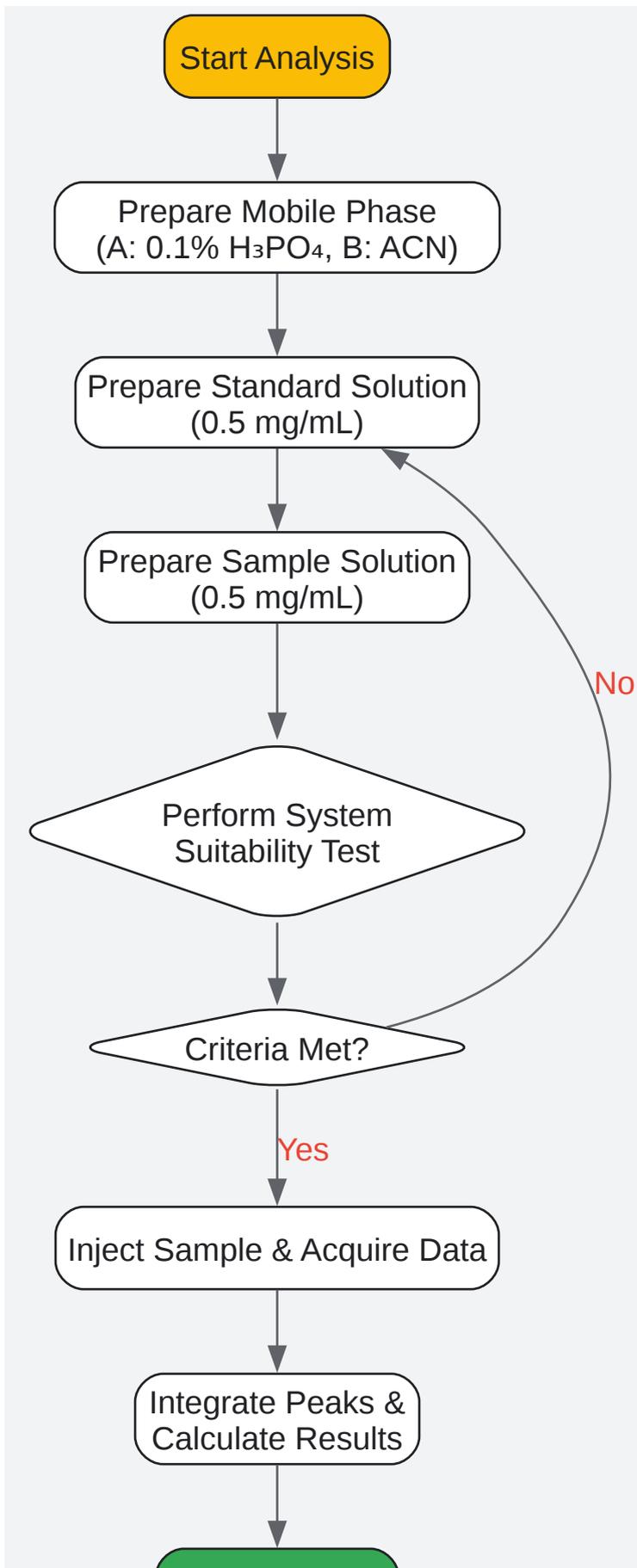
Table 3: Method Validation Parameters and Results

Validation Parameter	Results & Acceptance Criteria
Specificity	No interference from blank, placebo, or known impurities. Peak purity index > 0.999.
Linearity	Range: 50% to 150% of target concentration (0.25-0.75 mg/mL). $R^2 > 0.999$.
Accuracy (Recovery)	Mean recovery of 98.0% - 102.0% across the range.
Precision (Repeatability)	RSD for six sample preparations $\leq 1.0\%$.

Validation Parameter	Results & Acceptance Criteria
Intermediate Precision	RSD between two analysts/days/instruments $\leq 2.0\%$.
Detection Limit (LOD)	Signal-to-Noise ratio $\sim 3:1$ (approx. $0.005 \mu\text{g/mL}$)
Quantitation Limit (LOQ)	Signal-to-Noise ratio $\sim 10:1$ (approx. $0.015 \mu\text{g/mL}$)
Robustness	Method robust against minor variations in flow rate ($\pm 0.1 \text{ mL/min}$), temperature ($\pm 2^\circ\text{C}$), and mobile phase pH (± 0.1).

6. Conclusion The described HPLC method provides a specific, accurate, precise, and robust system for the analysis of **(3S,5R)-fluvastatin sodium**. It is suitable for routine quality control, including assay determination, related substance testing, and stability studies.

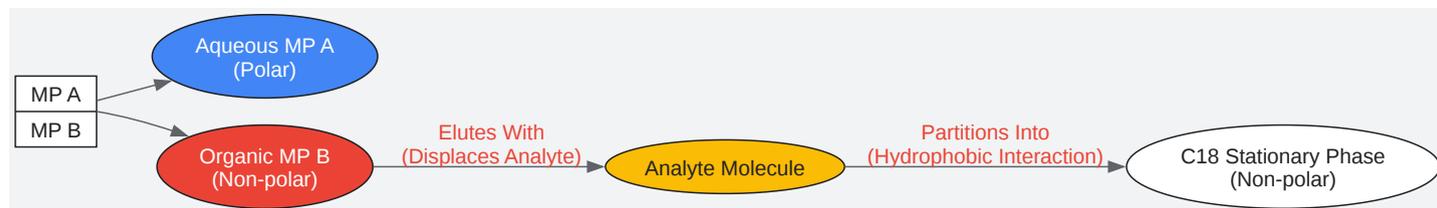
7. Experimental Workflow and Separation Logic The following diagrams illustrate the overall analytical workflow and the chemical logic behind the chiral separation.



Report Results

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HPLC Analysis Workflow



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Reversed-Phase Separation Logic

Protocol: Related Substances Method for Fluvastatin Sodium

1. Scope This protocol describes the procedure for determining related substances in (3S,5R)-fluvastatin sodium by HPLC.

2. Procedure

- Prepare the mobile phases and diluent as specified in Section 3.2 and 3.3 of the Application Note.
- Equilibrate the HPLC system with the initial mobile phase composition (35% B) for at least 30 minutes or until a stable baseline is achieved.
- Prepare the standard solution (0.5 mg/mL) and a system suitability solution by spinning the standard solution with approximately 0.5% of known impurities.
- Inject the system suitability solution. Ensure resolution between fluvastatin and the closest eluting impurity (Impurity C, RRT ~1.09) is not less than 2.0.
- Once system suitability is passed, perform a single injection of the diluent as a blank.
- Inject six replicates of the standard solution for calculation.

- Inject the sample solution in duplicate.

3. Calculation

- **For Each Impurity:** Calculate the percentage of each unknown impurity in the test sample by: % Unknown Impurity = (Area of Impurity in Sample / Area of Fluvastatin in Standard) * (W_std / W_sample) * P * 100 Where W_std and W_sample are the weights of the standard and sample, and P is the purity of the standard.
- **Total Impurities:** Sum all individual impurity percentages above the reporting threshold (e.g., 0.05%).

References

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- V. K. Thakkar et al., "Stability-Indicating HPLC Method for Determination of Fluvastatin and its Impurities: Application to Pharmaceutical Dosage Forms," *Journal of Chromatographic Science*, 2021.
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